molecular formula C17H18O4 B011207 5-(Hexyloxy)psoralen CAS No. 102416-40-0

5-(Hexyloxy)psoralen

Cat. No. B011207
M. Wt: 286.32 g/mol
InChI Key: GKHMMQBGYNWAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hexyloxy)psoralen, also known as HOP, is a naturally occurring compound found in several plants, including Psoralea corylifolia. HOP belongs to the class of compounds known as psoralens, which are widely used in photobiology and photomedicine due to their ability to intercalate with DNA and form covalent bonds upon exposure to ultraviolet (UV) light. In recent years, HOP has gained attention for its potential applications in scientific research, particularly in the fields of genetics and molecular biology.

Mechanism Of Action

5-(Hexyloxy)psoralen works by intercalating with DNA and forming covalent bonds upon exposure to UV light. This process, known as photo-crosslinking, allows 5-(Hexyloxy)psoralen to bind to specific regions of DNA and RNA, enabling researchers to study the structure and function of these molecules.

Biochemical And Physiological Effects

5-(Hexyloxy)psoralen has been shown to have several biochemical and physiological effects, including the inhibition of DNA replication and transcription. 5-(Hexyloxy)psoralen has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(Hexyloxy)psoralen in lab experiments is its ability to selectively crosslink DNA and RNA molecules. This allows researchers to study specific regions of these molecules with high precision. However, one limitation of using 5-(Hexyloxy)psoralen is its sensitivity to UV light, which can cause damage to the compound and affect its ability to crosslink with DNA and RNA.

Future Directions

There are several future directions for research involving 5-(Hexyloxy)psoralen. One area of interest is the development of new photoactivatable crosslinkers that can selectively target specific regions of DNA and RNA with greater precision. Another area of interest is the investigation of 5-(Hexyloxy)psoralen's potential applications in cancer therapy, particularly in the development of new photodynamic therapies that can selectively target cancer cells. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(Hexyloxy)psoralen and its potential applications in other areas of scientific research.

Synthesis Methods

5-(Hexyloxy)psoralen can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of various reagents and solvents to produce 5-(Hexyloxy)psoralen in a controlled laboratory setting. Extraction from natural sources involves the isolation and purification of 5-(Hexyloxy)psoralen from plants that naturally contain the compound.

Scientific Research Applications

5-(Hexyloxy)psoralen has shown promising applications in scientific research, particularly in the fields of genetics and molecular biology. 5-(Hexyloxy)psoralen has been used as a photoactivatable crosslinker to study protein-DNA interactions, RNA structure, and RNA-protein interactions. 5-(Hexyloxy)psoralen has also been used to investigate DNA repair mechanisms and to study the effects of UV radiation on DNA.

properties

CAS RN

102416-40-0

Product Name

5-(Hexyloxy)psoralen

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

4-hexoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O4/c1-2-3-4-5-9-20-17-12-6-7-16(18)21-15(12)11-14-13(17)8-10-19-14/h6-8,10-11H,2-5,9H2,1H3

InChI Key

GKHMMQBGYNWAFJ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Canonical SMILES

CCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Other CAS RN

102416-40-0

synonyms

5-(hexyloxy)psoralen

Origin of Product

United States

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